1,3-Dinitro-2-(3-nitrophenoxy)benzene
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Overview
Description
1,3-Dinitro-2-(3-nitrophenoxy)benzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of nitro groups (-NO₂) attached to a benzene ring. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dinitro-2-(3-nitrophenoxy)benzene typically involves the nitration of benzene derivatives. One common method is the nitration of nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to ensure the safety and efficiency of the process. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitro-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
1,3-Dinitro-2-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dinitro-2-(3-nitrophenoxy)benzene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dinitrobenzene
- 1,4-Dinitrobenzene
- 2,4-Dinitrobenzene
Comparison
1,3-Dinitro-2-(3-nitrophenoxy)benzene is unique due to the presence of an additional nitrophenoxy group, which imparts distinct chemical and physical properties. Compared to other dinitrobenzenes, it has different reactivity and applications, making it valuable in specific research and industrial contexts .
Properties
CAS No. |
6945-81-9 |
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Molecular Formula |
C12H7N3O7 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
1,3-dinitro-2-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-3-1-4-9(7-8)22-12-10(14(18)19)5-2-6-11(12)15(20)21/h1-7H |
InChI Key |
NZSFSIIPYKWUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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